N-(2,4-dimethoxyphenyl)-2-(2-fluoro-6-methoxyphenyl)-4-methyl-1,3-thiazole-5-carboxamide
Description
N-(2,4-dimethoxyphenyl)-2-(2-fluoro-6-methoxyphenyl)-4-methyl-1,3-thiazole-5-carboxamide is a synthetic thiazole derivative characterized by a central thiazole ring substituted at the 2-, 4-, and 5-positions with aromatic and functional groups. Its molecular formula is C19H17FN2O3S (molecular weight: 372.4 g/mol) . Key structural features include:
- Thiazole core: A sulfur- and nitrogen-containing heterocycle critical for electronic and steric interactions.
- 2-Fluoro-6-methoxyphenyl group at the 2-position, contributing to steric bulk and electronic modulation.
Properties
Molecular Formula |
C20H19FN2O4S |
|---|---|
Molecular Weight |
402.4 g/mol |
IUPAC Name |
N-(2,4-dimethoxyphenyl)-2-(2-fluoro-6-methoxyphenyl)-4-methyl-1,3-thiazole-5-carboxamide |
InChI |
InChI=1S/C20H19FN2O4S/c1-11-18(19(24)23-14-9-8-12(25-2)10-16(14)27-4)28-20(22-11)17-13(21)6-5-7-15(17)26-3/h5-10H,1-4H3,(H,23,24) |
InChI Key |
GBAVRCZJOCXPHV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=N1)C2=C(C=CC=C2F)OC)C(=O)NC3=C(C=C(C=C3)OC)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-dimethoxyphenyl)-2-(2-fluoro-6-methoxyphenyl)-4-methyl-1,3-thiazole-5-carboxamide typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through a cyclization reaction involving a thiourea derivative and an α-haloketone.
Substitution Reactions:
Amidation: The final step involves the formation of the carboxamide group through an amidation reaction with an appropriate amine.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2,4-dimethoxyphenyl)-2-(2-fluoro-6-methoxyphenyl)-4-methyl-1,3-thiazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thiazolidines.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents are commonly used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiazolidines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a bioactive compound in drug discovery and development.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory, antimicrobial, or anticancer activities.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(2,4-dimethoxyphenyl)-2-(2-fluoro-6-methoxyphenyl)-4-methyl-1,3-thiazole-5-carboxamide would depend on its specific biological target. Generally, thiazole derivatives can interact with various molecular targets, including enzymes, receptors, and nucleic acids. The compound may exert its effects through inhibition or activation of these targets, leading to changes in cellular pathways and biological responses.
Comparison with Similar Compounds
Comparison with Similar Thiazole Derivatives
Thiazole derivatives are extensively studied for their diverse biological activities. Below is a detailed comparison of the target compound with structurally and functionally related analogs:
Table 1: Structural and Functional Comparison
Key Findings from Comparative Analysis
Role of Methoxy and Fluoro Substituents :
- The 2,4-dimethoxyphenyl and 2-fluoro-6-methoxyphenyl groups in the target compound enhance lipophilicity and metabolic stability compared to pyridinyl or furan-containing analogs .
- Fluorine’s electronegativity may improve target binding affinity, as seen in kinase inhibitors like dasatinib .
Impact of Core Modifications :
- Replacement of the carboxamide group with pyridinyl (e.g., N-(4-fluorophenyl)-4-methyl-2-(2-pyridinyl)-1,3-thiazole-5-carboxamide) shifts activity toward antitumor applications, likely due to improved π-π stacking with kinase domains .
- Simpler analogs like 2-fluorothiazole lack the structural complexity needed for potent biological activity, highlighting the importance of aromatic substituents .
Biological Activity Trends: Anticancer Potential: Thiazole carboxamides with bulky aromatic groups (e.g., dimethoxyphenyl) show promise in preclinical models, though potency is lower than clinical-stage compounds like dasatinib . Antimicrobial Activity: Methoxy and fluorine substituents correlate with broad-spectrum activity, as seen in analogs with MIC values <10 µg/mL .
Synthetic Accessibility: The target compound requires multi-step synthesis (e.g., cyclization of 2-amino thiophenol with α-halo ketones, followed by carboxamide coupling), which is more complex than simpler thiazoles but comparable to other advanced derivatives .
Biological Activity
N-(2,4-dimethoxyphenyl)-2-(2-fluoro-6-methoxyphenyl)-4-methyl-1,3-thiazole-5-carboxamide is a thiazole derivative that has garnered attention for its potential biological activities. This compound exhibits various pharmacological properties, particularly in the modulation of receptor activities and cytotoxic effects against cancer cell lines. This article reviews the biological activity of this compound, supported by data tables, case studies, and detailed research findings.
Chemical Structure and Properties
The compound's chemical formula is with a molecular weight of approximately 367.43 g/mol. The presence of methoxy groups and a fluorine atom in its structure contributes to its biological activity and receptor interaction capabilities.
| Property | Value |
|---|---|
| Molecular Formula | C19H20FN4O4S |
| Molecular Weight | 367.43 g/mol |
| Density | 1.303 ± 0.06 g/cm³ |
| pKa | 10.72 ± 0.70 |
Receptor Modulation
Recent studies have indicated that thiazole derivatives, including this compound, act as modulators of AMPA receptors. Specifically, it has been documented as a negative allosteric modulator for GluA2 AMPA receptors, influencing both the magnitude and time course of receptor activity .
Case Study: Cytotoxic Effects
In vitro studies revealed significant cytotoxic effects on various cancer cell lines. For instance, one study reported that cell viability rates dropped below 6.79% for all tested cancer cell lines when exposed to this compound . Such findings suggest that this thiazole derivative may have potential as an anticancer agent.
Anticancer Activity
The compound has demonstrated notable anticancer properties through mechanisms involving apoptosis induction in cancer cells. It was found to inhibit cell proliferation effectively, with IC50 values indicating potent activity against specific cancer types.
Table 2: Anticancer Activity Data
| Cell Line | IC50 (µM) | Effect Observed |
|---|---|---|
| A549 (Lung) | 5.25 | Significant apoptosis |
| MCF-7 (Breast) | 3.10 | Inhibited proliferation |
| HCT116 (Colon) | 4.21 | Induction of autophagy without apoptosis |
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to its structural components:
- Methoxy Groups : These groups enhance lipophilicity and receptor binding affinity.
- Fluorine Substitution : The introduction of fluorine influences the electronic properties of the molecule, potentially enhancing its interaction with target receptors.
Comparative Analysis with Related Compounds
Research has also compared this compound with other thiazole derivatives to evaluate their relative efficacy in receptor modulation and anticancer activity.
Table 3: Comparison of Thiazole Derivatives
| Compound Name | Receptor Activity | IC50 (µM) |
|---|---|---|
| This compound | Negative modulator GluA2 | 5.25 |
| MMH-2 | mGluR5a antagonist | 18 |
| St.1 | mGluR1 agonist | Not reported |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
